N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 681266-12-6
VCID: VC4195358
InChI: InChI=1S/C19H15N3O5S/c23-19(12-6-7-16-17(8-12)27-11-26-16)20-18-14-9-28(24,25)10-15(14)21-22(18)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,23)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Molecular Formula: C19H15N3O5S
Molecular Weight: 397.41

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

CAS No.: 681266-12-6

Cat. No.: VC4195358

Molecular Formula: C19H15N3O5S

Molecular Weight: 397.41

* For research use only. Not for human or veterinary use.

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide - 681266-12-6

Specification

CAS No. 681266-12-6
Molecular Formula C19H15N3O5S
Molecular Weight 397.41
IUPAC Name N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C19H15N3O5S/c23-19(12-6-7-16-17(8-12)27-11-26-16)20-18-14-9-28(24,25)10-15(14)21-22(18)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,23)
Standard InChI Key FJKZOGLPSYOMLP-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Introduction

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with a complex heterocyclic structure. It belongs to the class of thienopyrazoles and incorporates a benzodioxole moiety. This compound has garnered interest in medicinal and pharmaceutical chemistry due to its potential biological activities.

Synthesis

The synthesis of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions:

  • Formation of the Thienopyrazole Core: This step involves cyclization reactions using precursors such as thiophene derivatives and hydrazine.

  • Functionalization: Phenyl groups are introduced via substitution reactions.

  • Coupling with Benzodioxole Carboxylic Acid: The final step involves amidation to attach the benzodioxole moiety.

These steps require precise control over reaction conditions to ensure high yield and purity.

Biological Activities

Preliminary studies suggest that this compound may exhibit pharmacological properties due to its structural features:

  • Potential Anti-inflammatory Activity:

    • Molecular docking studies indicate that similar thienopyrazoles can inhibit enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .

  • Antibacterial Properties:

    • Compounds with benzodioxole rings have shown antibacterial activity against Gram-positive and Gram-negative bacteria .

Further in vitro and in vivo studies are needed to confirm these activities for this specific compound.

Applications

This compound’s structural framework makes it an attractive candidate for drug development in the following areas:

  • Anti-inflammatory Agents:

    • Its ability to interact with inflammatory mediators suggests applications in treating conditions like arthritis or asthma.

  • Antibacterial Drugs:

    • Potential use against resistant bacterial strains due to its unique mechanism of action.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniqueDetails
NMR SpectroscopyConfirms the presence of aromatic protons and functional groups in the molecule .
Mass SpectrometryProvides molecular weight confirmation (397.4 g/mol) .
X-ray CrystallographyDetermines the three-dimensional arrangement of atoms in the molecule for structural validation .

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